molecular formula C10H14O3 B2928418 1-oxospiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers CAS No. 2490412-82-1

1-oxospiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B2928418
CAS No.: 2490412-82-1
M. Wt: 182.219
InChI Key: SMVNEKDNKHPEDC-UHFFFAOYSA-N
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Description

1-oxospiro[3.5]nonane-7-carboxylicacid, Mixture of Diastereomers is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused to a carboxylic acid group and a ketone functional group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

The synthesis of 1-oxospiro[3.5]nonane-7-carboxylicacid involves several steps, typically starting with the formation of the spirocyclic core. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid and ketone functional groups are then introduced through oxidation and other functional group transformations .

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-oxospiro[3.5]nonane-7-carboxylicacid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-oxospiro[3.5]nonane-7-carboxylicacid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-oxospiro[3.5]nonane-7-carboxylicacid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

1-oxospiro[3.5]nonane-7-carboxylicacid can be compared to other spirocyclic compounds, such as spiro[4.5]decane-1,8-dione and spiro[3.4]octane-1,6-dione. These compounds share similar structural features but differ in the size of the spirocyclic ring and the functional groups present. The unique combination of a nonane ring with carboxylic acid and ketone groups in 1-oxospiro[3.5]nonane-7-carboxylicacid distinguishes it from these related compounds .

Properties

IUPAC Name

3-oxospiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-3-6-10(8)4-1-7(2-5-10)9(12)13/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNEKDNKHPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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